N-(3-chloro-4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Research: It is used as a tool compound to study the effects of sulfonamides on various biological pathways.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide involves the inhibition of enzymes that are essential for bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, thereby preventing bacterial replication .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro and fluoro-substituted phenyl ring but differs in the presence of a thiazole ring instead of a sulfonamide group.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound has a similar phenyl ring substitution pattern but includes a pyrazolo[4,3-b]pyridine ring.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific combination of substituents on the benzene ring and the presence of a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H15ClFNO2S |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H15ClFNO2S/c1-9-6-10(2)15(11(3)7-9)21(19,20)18-12-4-5-14(17)13(16)8-12/h4-8,18H,1-3H3 |
InChI Key |
RRIDJKWAKLWDFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)C |
Origin of Product |
United States |
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